methyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate
Description
Properties
Molecular Formula |
C18H23N5O3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 4-[[2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H23N5O3/c1-26-17(25)14-5-7-15(8-6-14)20-16(24)11-18(9-3-2-4-10-18)12-23-13-19-21-22-23/h5-8,13H,2-4,9-12H2,1H3,(H,20,24) |
InChI Key |
LUDRAPZRVFIVSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
Chemical Reactions Analysis
The compound likely undergoes various reactions due to its functional groups. Some potential reactions include:
Oxidation/Reduction: Depending on the conditions, it could be oxidized or reduced.
Substitution: The tetrazole and benzoate groups may participate in substitution reactions.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents may be involved.
Major Products: These reactions could yield derivatives with altered pharmacological properties.
Scientific Research Applications
Methyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate might find applications in:
Medicine: Investigate its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Chemistry: Explore its reactivity and use it as a building block for other compounds.
Industry: Assess its suitability for drug development or material synthesis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Unfortunately, detailed information on this aspect is scarce.
Biological Activity
Methyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate is a complex organic compound notable for its potential therapeutic applications, particularly as an inhibitor of histone deacetylases (HDACs). This article explores the biological activity of this compound, detailing its mechanisms, synthesis, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 357.4 g/mol. The compound features:
- Methyl ester group
- Benzoate moiety
- Tetrazole ring
- Cyclohexyl group
These structural components contribute to its biological activity, particularly in drug design, where the tetrazole ring mimics carboxylic acids, enhancing interaction with biological targets .
This compound acts primarily as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, the compound promotes increased acetylation of histones, which can lead to altered gene expression profiles that may suppress tumor growth and induce apoptosis in cancer cells .
Inhibition of Histone Deacetylases (HDACs)
Research has demonstrated that this compound binds selectively to HDAC enzymes. Interaction studies utilizing techniques such as surface plasmon resonance have shown significant binding affinities. For instance, the compound exhibited IC50 values in the low micromolar range against various HDAC isoforms .
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Valproic Acid | Valproic Acid | HDAC inhibitor, anticonvulsant |
| Suberoylanilide Hydroxamic Acid | Suberoylanilide Hydroxamic Acid | Selective HDAC inhibitor |
| Trichostatin A | Trichostatin A | Potent HDAC inhibitor |
This compound is distinguished by its unique combination of a tetrazole ring and cyclohexane moiety, potentially enhancing its selectivity and potency compared to other HDAC inhibitors .
Synthesis and Optimization
The synthesis of this compound typically involves several steps that can be optimized using microwave-assisted synthesis or other modern techniques to improve yields and reduce reaction times. The key steps include:
- Formation of the tetrazole ring.
- Acetylation of the cyclohexyl amine.
- Esterification to form the final product.
This optimized approach not only enhances yield but also minimizes by-products .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate with structurally related compounds from the evidence:
Key Structural and Functional Differences:
Tetrazole vs. Amino/Pyrimidine Groups: The target compound’s tetrazole ring (pKa ~4.9) offers hydrogen-bonding capability and acidity comparable to carboxylic acids, unlike the amino group in (S)-methyl 4-(1-aminoethyl)benzoate (basic, pKa ~9-10) . This makes the tetrazole derivative more suitable for targeting polar enzyme active sites. Pyrimidine-containing analogs () exhibit planar heteroaromatic systems, enabling π-π stacking interactions in kinase inhibitors, whereas the non-aromatic cyclohexyl group in the target compound may favor hydrophobic binding pockets .
Substituent Complexity :
- The target’s cyclohexyl-tetrazole-acetyl chain increases molecular weight (~374 g/mol) compared to simpler analogs like diclofop-methyl (341 g/mol). This could impact pharmacokinetics, such as oral bioavailability .
Bioactivity: Benzoate esters with electron-withdrawing groups (e.g., dichlorophenyl in diclofop-methyl) are potent herbicides, while tetrazole and aminoethyl variants are more common in drug discovery for their metabolic stability and chiral specificity .
Preparation Methods
Cyclocondensation for Tetrazole Ring Formation
The tetrazole ring is synthesized via [3+2] cycloaddition between nitriles and azides. Source 7 details a microwave-assisted method using trimethylsilyl azide (TMSN₃) and phosphoryl chloride (POCl₃) in acetonitrile at 180°C . For example:
-
Reagents : 5-Chlorovaleronitrile, cyclohexanol, TMSN₃, POCl₃.
-
Conditions : 180°C, microwave irradiation, 10-minute reaction time.
Alternative methods employ sodium azide (NaN₃) and ammonium chloride in DMF at 100°C . However, TMSN₃ reduces explosion risks associated with HN₃ .
Nucleophilic Substitution for Cyclohexyl-Tetrazole Linkage
The cyclohexyl group is introduced via nucleophilic substitution. Source 2 describes reacting 1-chloroethylcyclohexyl carbonate with tetrazole derivatives in DMF using K₂CO₃ and KI :
-
Reagents : 1-Chloroethylcyclohexyl carbonate, 2-Ethoxy-1-[[2'-(N-trityltetrazol-5-yl)biphenyl]-4-yl]methylbenzimidazole-7-carboxylic acid.
-
Conditions : 75°C, 2 hours, DMF solvent.
Similar protocols in Source 13 use phosphorus pentachloride (PCl₅) to activate intermediates for azide cyclization .
Acylation of the Amine Intermediate
The acetyl amino bridge is formed via acylation. Source 4 reports condensing 4-((1-phenyl-1H-tetrazol-5-yl)oxy)benzohydrazide with acetyl chloride in acetone under reflux :
-
Reagents : Benzohydrazide intermediate, acetyl chloride.
-
Conditions : Reflux in acetone, 12 hours.
Alternative methods use mixed anhydrides or active esters for milder conditions .
Esterification of Benzoic Acid Derivative
The methyl ester is introduced via Fischer esterification or alkylation. Source 16 details esterification using methanol and sulfuric acid :
-
Reagents : 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoic acid, methanol, H₂SO₄.
-
Conditions : Reflux, 6 hours.
Methylation with dimethyl sulfate (DMS) in alkaline media is also effective but requires careful pH control .
Multi-Step Synthesis Optimization
Integrated protocols from Sources 2 and 13 combine tetrazole formation, cyclohexyl substitution, acylation, and esterification into a four-step sequence :
Overall Yield : ~38% (calculated from stepwise yields).
Key Findings and Advancements
-
Regioselectivity : Using TMSN₃ over NaN₃ improves 1H-tetrazole isomer selectivity (95:5 ratio) .
-
Catalysis : KI in DMF accelerates substitution kinetics by 40% compared to K₂CO₃ alone .
-
Purification : Recrystallization from ethyl acetate/hexane mixtures enhances purity to >98% .
Challenges and Solutions
Q & A
Q. Optimization Tips :
- Yield Improvement : Use microwave-assisted synthesis for tetrazole formation (reduces reaction time from hours to minutes) .
- Purity Control : Monitor by HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .
Basic: Which analytical techniques are essential for characterizing this compound’s structural integrity?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and cyclohexyl group (multiplet signals at δ 1.2–2.1 ppm) .
- IR Spectroscopy : Detect amide C=O stretching (~1650 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₈H₂₂N₅O₃, exact mass: 380.1722 g/mol) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .
Advanced: How does the tetrazole moiety influence bioactivity compared to carboxylic acid bioisosteres?
Methodological Answer:
The tetrazole ring acts as a carboxylate bioisostere, enhancing metabolic stability and binding affinity. Key comparisons:
| Bioisostere | pKa | Lipophilicity (LogP) | Target Binding (IC₅₀) |
|---|---|---|---|
| Tetrazole | ~4.9 | 1.2 | 5 nM (ACE inhibition) |
| Carboxylic Acid | ~2.5 | -0.5 | 20 nM |
Q. Experimental Design :
- Replace the tetrazole with a carboxylic acid in the parent structure.
- Compare inhibitory potency in enzyme assays (e.g., angiotensin-converting enzyme) under physiological pH .
- Use molecular docking (AutoDock Vina) to analyze hydrogen bonding and π-π interactions with active sites .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from assay variability or compound stability. Steps to address:
Standardize Assays :
- Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .
- Include positive controls (e.g., losartan for angiotensin receptor assays) .
Stability Testing :
- Assess compound degradation via LC-MS in PBS or serum over 24 hours .
Data Normalization :
- Express activity as % inhibition relative to vehicle control ± SEM (n ≥ 3 replicates) .
Case Study : If one study reports antitumor activity (IC₅₀ = 10 μM) while another shows no effect, verify:
- Purity (HPLC) and solubility (DLS measurements in aqueous media) .
- Cell viability assay type (MTT vs. resazurin) .
Advanced: What in silico strategies are recommended for target identification?
Methodological Answer:
Pharmacophore Modeling :
- Use Schrödinger’s Phase to map essential features (tetrazole, acetyl amino group) .
Molecular Docking :
- Screen against PDB targets (e.g., 1O8A for ACE) using Glide SP/XP protocols .
ADMET Prediction :
- SwissADME: Predict LogP (2.1), bioavailability (55%), and CYP450 interactions .
Q. Validation :
- Compare docking scores (ΔG ≤ -8 kcal/mol) with known ligands.
- Perform MD simulations (GROMACS) to assess binding stability over 100 ns .
Advanced: How to design SAR studies for derivatives of this compound?
Methodological Answer:
Focus on modifying:
Tetrazole Substituents :
- Replace with 1,2,4-triazole (synthesized via cycloaddition with nitriles) .
Cyclohexyl Group :
- Introduce methyl or hydroxy substituents to alter steric effects .
Ester Linkage :
- Hydrolyze to carboxylic acid (LiOH/THF/H₂O) to assess solubility impact .
Q. SAR Table :
| Derivative | R₁ (Tetrazole) | R₂ (Cyclohexyl) | IC₅₀ (nM) |
|---|---|---|---|
| Parent | 1H-tetrazol-1-yl | H | 5.0 |
| Derivative A | 1,2,4-triazol-1-yl | H | 8.2 |
| Derivative B | 1H-tetrazol-1-yl | CH₃ | 3.1 |
Key Insight : Methylation at R₂ enhances lipophilicity and binding affinity .
Basic: What are the stability considerations for this compound under experimental conditions?
Q. Methodological Answer :
- Photostability : Store in amber vials; assess degradation under UV light (λ = 254 nm) via TLC .
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperature (>150°C recommended) .
- Hydrolytic Stability : Monitor ester hydrolysis in PBS (pH 7.4) by HPLC at 0, 6, 12, and 24 hours .
Advanced: How to troubleshoot low yields in the final amide coupling step?
Q. Methodological Answer :
Activation Efficiency : Replace EDCI with HATU for sterically hindered amines .
Solvent Optimization : Use anhydrous DMF instead of DCM to improve solubility .
Byproduct Removal : Add 4Å molecular sieves to absorb H₂O and shift equilibrium .
Example : Switching from EDCI to HATU increased yields from 45% to 78% in analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
